N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been identified as a potential therapeutic agent for the treatment of cancer, as it has been shown to enhance the efficacy of immune checkpoint inhibitors.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
- Compounds synthesized with structural features similar to N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide have shown notable antimicrobial and antioxidant activities. For instance, certain cyclopropane derivatives demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential, indicating their potential as lead compounds for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Herbicidal Activities
- Research into isoxazole derivatives has revealed compounds with significant herbicidal activity, suggesting the utility of such structures in developing new agrochemicals. For example, a novel compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester showed good inhibitory activity against certain weed species, indicating its potential as a herbicide (Liang Fu-b, 2014).
Anticancer Activity
- Isoxazole derivatives have been investigated for their anticancer properties, with several compounds displaying moderate to excellent activity against various cancer cell lines. This underscores the importance of structural features akin to N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide in the design and development of new anticancer agents (Ravinaik et al., 2021).
Anti-inflammatory and Immunomodulatory Properties
- Compounds with isoxazole moieties have demonstrated potential anti-inflammatory and disease-modifying effects in models of autoimmune diseases, such as rheumatoid arthritis, highlighting their potential application in developing treatments for inflammatory conditions (Bartlett & Schleyerbach, 1985).
Novel Drug Development
- The synthesis and characterization of novel isoxazole derivatives for various applications, including as chemotherapeutic agents, provide a foundation for the development of new drugs with improved efficacy and specificity. The design and synthesis of these compounds involve innovative approaches to address current challenges in drug development (Sun et al., 2020).
Propriétés
IUPAC Name |
N-cyclopropyl-5-phenyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(17-13-18(23-20-17)14-5-2-1-3-6-14)21(15-8-9-15)11-10-16-7-4-12-24-16/h1-7,12-13,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTGWQTPUMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.